2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound characterized by its unique chemical structure, which includes a dioxane ring and a dichlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxane ring provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is unique due to its combination of a dioxane ring and a dichlorophenoxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse applications .
Properties
IUPAC Name |
2-[2-(3,5-dichlorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWRTGOWXKSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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